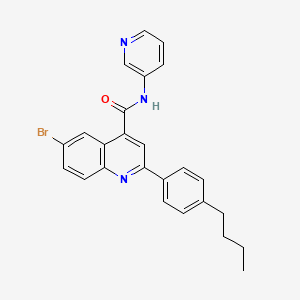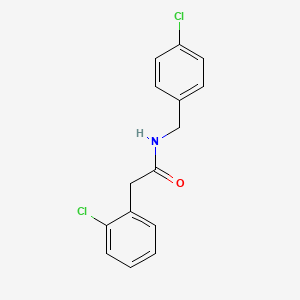![molecular formula C27H30N2O3 B4264511 1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4264511.png)
1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine
Overview
Description
1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine, also known as BDP, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine has been extensively studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In neuroscience, this compound has been studied for its effects on neurotransmitter systems and its potential as a tool for understanding brain function and dysfunction.
Mechanism of Action
The exact mechanism of action of 1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine is not fully understood, but it is believed to interact with multiple targets in the body, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of several enzymes involved in inflammation and cancer, such as cyclooxygenase and phosphodiesterase. This compound has also been shown to modulate the activity of several neurotransmitter receptors, such as dopamine and serotonin receptors, and to affect ion channels, such as voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth, improve cognitive function, and alleviate symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine has several advantages as a tool for scientific research, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and can be modified to generate analogs with improved pharmacological properties. However, this compound also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine. One area of interest is the development of this compound-based compounds as potential drugs for the treatment of various diseases. Another area of interest is the use of this compound as a tool for understanding the role of neurotransmitter systems in brain function and dysfunction. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential side effects and toxicity.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-21-8-11-26(18-22(21)2)32-20-27(30)29-16-14-28(15-17-29)24-9-12-25(13-10-24)31-19-23-6-4-3-5-7-23/h3-13,18H,14-17,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNPSCFQNZNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4264433.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4264441.png)
![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4264449.png)
![6-bromo-2-(4-butylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4264455.png)
![6-bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4264467.png)

![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264478.png)
![propyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4264492.png)
![3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4264504.png)
![N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264513.png)

![6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264520.png)
![5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4264528.png)
